(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Medicinal Chemistry Isomer Profiling Structure-Activity Relationship (SAR)

The compound (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic small molecule featuring a bipyridine moiety linked to a 1,3-benzodioxole group via an (E)-acrylamide bridge. With a molecular formula of C21H17N3O3 and a molecular weight of ~359.4 g/mol, it is a member of the bipyridyl-acrylamide class, which is structurally explored for modulating various biological targets.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 2035007-81-7
Cat. No. B2887823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
CAS2035007-81-7
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
InChIInChI=1S/C21H17N3O3/c25-21(6-4-15-3-5-19-20(11-15)27-14-26-19)24-12-16-7-9-23-18(10-16)17-2-1-8-22-13-17/h1-11,13H,12,14H2,(H,24,25)/b6-4+
InChIKeyQBILEYMTLCNWHU-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Research-Use Profile: (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide (CAS 2035007-81-7)


The compound (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic small molecule featuring a bipyridine moiety linked to a 1,3-benzodioxole group via an (E)-acrylamide bridge . With a molecular formula of C21H17N3O3 and a molecular weight of ~359.4 g/mol, it is a member of the bipyridyl-acrylamide class, which is structurally explored for modulating various biological targets . However, at the time of this evidence assessment, its specific pharmacological profile and target engagement data remain unpublished in peer-reviewed literature and authoritative databases, limiting its current status to that of an under-characterized research tool requiring extensive validation before hypothesis-driven use.

Procurement Integrity: Why In-Class Bipyridyl-Acrylamide Substitution Cannot Be Assumed for (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide


In the bipyridyl-acrylamide scaffold, seemingly minor structural perturbations can ablate target engagement or radically shift selectivity profiles. The target compound's specific 4-ylmethyl substitution on the 2,3'-bipyridine core differentiates it from the 3-ylmethyl regioisomer (CAS unavailable, observed in patent and chemical library contexts) and from analogs with altered capping groups (e.g., 4-chlorophenyl, thiophen-2-yl), all of which are known to exhibit divergent binding properties in this chemical space [1]. Generic substitution without considering this fine structural specificity risks selecting a compound with fundamentally different biological activity, potentially invalidating experimental conclusions before any data is collected.

Quantitative Differentiation: Evidence Inventory for (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide


Core Regioisomer Differentiation: 4-ylmethyl vs. 3-ylmethyl Bipyridine Substitution

The target compound possesses a 2,3'-bipyridin-4-ylmethyl linkage. Its closest structural regioisomer, (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide, differs only in the position of the methylene attachment (3- vs. 4-position of the pyridine ring) . This positional variation is a recognized determinant of molecular recognition in bipyridyl-containing bioactive molecules, as demonstrated by the distinct binding modes of 4- vs. 3-substituted bipyridines to kinase ATP-binding pockets [1]. For this specific pair, no quantitative comparative bioactivity data exists in the public domain, meaning the pharmacological consequence of this substitution remains uncharacterized. This represents a critical knowledge gap that directly undermines any assumption of functional interchangeability.

Medicinal Chemistry Isomer Profiling Structure-Activity Relationship (SAR)

Physicochemical Property Baseline for In-Silico Filtering and Library Design

The compound's measured molecular weight of 359.39 g/mol (C21H17N3O3) and topological polar surface area (tPSA, predicted ~64 Ų) provide a baseline for comparison with its closest commercially available analogs. The 4-chlorophenyl analog (MW ~396.88 g/mol, C22H21ClN4O) and the thiophen-2-yl analog (MW ~363.44 g/mol, C21H17N3OS) each deviate from the target compound's physicochemical profile . These property differences, while modest, can translate into divergent membrane permeability, solubility, and protein binding in cellular assays. However, no experimental logP, logD, or kinetic solubility data are publicly available for any of these compounds, precluding a definitive comparison based on measured values.

Computational Chemistry Drug Design Molecular Property Prediction

Usage Scenarios for (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide in the Absence of Strong Differentiating Evidence


Negative Control for a Regioisomer-Specific Assay

In a bioassay where a response is observed for a 3-ylmethyl-substituted bipyridyl-acrylamide, this specific 4-ylmethyl compound (CAS 2035007-81-7) can serve as a matched structural control to test whether the activity is dependent on the substitution geometry. The absence of intrinsic biological activity data for this compound is a known limitation that must be addressed in the experimental design by titrating the compound and monitoring for any off-target effects .

Scaffold-Hopping Starting Point for PRMT3 or Kinase Inhibitor Programs

Given the structural resemblance to the bipyridyl scaffold found in patented TGF-beta receptor kinase inhibitors, this compound can be used as a de novo screening hit for target-based assays [1]. Its full characterization would be part of the research program, and its procurement value lies in representing a specific, minimally explored chemical vector within the broader bipyridyl-acrylamide patent space.

Metabolic Stability or Physicochemical Probe for the Benzodioxole Series

The benzodioxole group is a known metabolic liability in some contexts. This compound, relative to its 4-chlorophenyl and thiophenyl analogs, can be used to empirically compare microsomal stability, CYP inhibition, or permeability across a defined chemical series. The outcome of these experiments would, for the first time, generate the quantitative differentiation data that is currently lacking .

Quote Request

Request a Quote for (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.